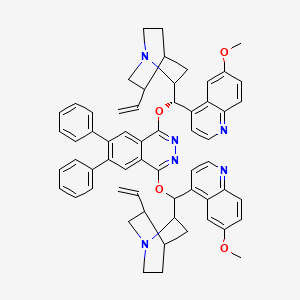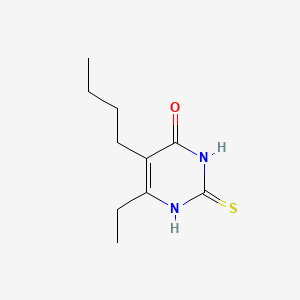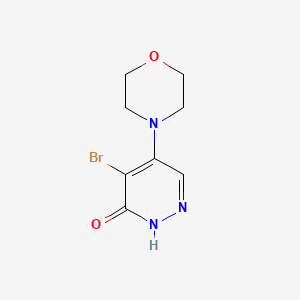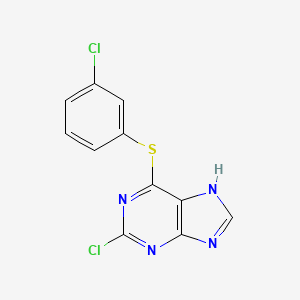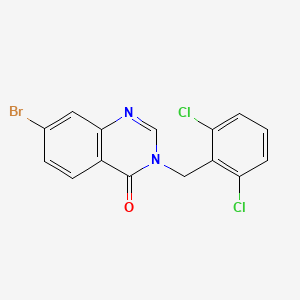![molecular formula C8H10ClNO2S B15212804 4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-98-0](/img/structure/B15212804.png)
4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound with a unique structure that includes a chloro group, an isoxazole ring, and a thioether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
The synthesis of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The thioether linkage is introduced by reacting the intermediate with a suitable thiol, such as 2-methylallyl thiol, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the cleavage of the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or alkoxides replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and thioether linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The isoxazole ring may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one can be compared with similar compounds such as:
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazole: Lacks the ketone group, which may affect its reactivity and biological activity.
5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group, potentially altering its chemical properties and applications.
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the thioether linkage, which may influence its interaction with biological targets.
The uniqueness of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
89660-98-0 |
|---|---|
Formule moléculaire |
C8H10ClNO2S |
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
4-chloro-5-(2-methylprop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H10ClNO2S/c1-5(2)3-13-4-6-7(9)8(11)10-12-6/h1,3-4H2,2H3,(H,10,11) |
Clé InChI |
RNMHQZIUNGHLNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CSCC1=C(C(=O)NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
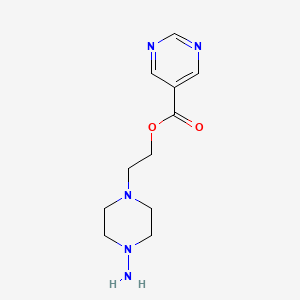
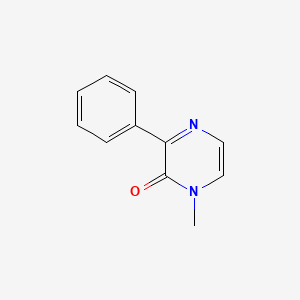
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
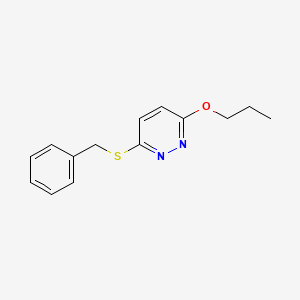
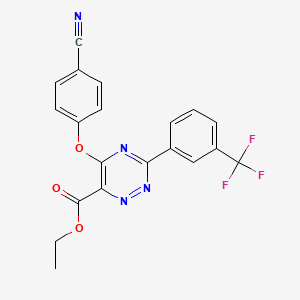
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
